molecular formula C₂₁H₂₃D₅N₂O₅ B1150691 1-epi-Ramiprilat-d5

1-epi-Ramiprilat-d5

Cat. No.: B1150691
M. Wt: 393.49
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Stable Isotope Labeled Analogues in Advanced Analytical Chemistry

Stable isotope labeled (SIL) analogues are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. acanthusresearch.com Common isotopes used in pharmaceutical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comtocris.comsymeres.com These labeled compounds have nearly identical chemical and physical properties to their unlabeled counterparts. acanthusresearch.comtocris.com This similarity allows them to behave almost identically during sample preparation, chromatography, and ionization in mass spectrometry.

The primary application of SIL compounds is as internal standards for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS). acanthusresearch.comtocris.com By adding a known quantity of a SIL analogue to a sample, it serves as a reliable reference point. clearsynth.com This technique significantly improves the accuracy and reproducibility of measurements by compensating for variations in sample extraction, injection volume, and matrix effects—where other components in a complex sample can interfere with the analysis. clearsynth.comcerilliant.com The mass difference between the labeled standard and the unlabeled analyte allows the mass spectrometer to distinguish between them, ensuring precise quantification. acanthusresearch.com Deuterium-labeled standards are frequently used due to their cost-effectiveness and the relative ease of incorporation into a molecule. hilarispublisher.com

Table 1: Key Applications of Stable Isotope Labeled (SIL) Standards

Application Description
Quantitative Analysis Enables precise measurement of analyte concentration by acting as an internal reference, correcting for sample loss and matrix effects. clearsynth.com
Metabolism Studies Used to trace the metabolic pathways of drugs within biological systems. tocris.comsymeres.comnih.gov
Pharmacokinetic (PK) Studies Helps in accurately determining drug absorption, distribution, metabolism, and excretion (ADME) profiles. acanthusresearch.comtocris.com

| Method Validation | Ensures the robustness and reliability of analytical procedures. clearsynth.com |

Significance of Epimeric Forms in Pharmaceutical Active Substances and Metabolites

Epimers are a specific type of stereoisomer (diastereomer) that differ in the spatial arrangement at only one of several chiral centers in a molecule. geeksforgeeks.org This seemingly small structural difference can have profound implications in a biological context. The enzymes and receptors in the human body are themselves chiral, meaning they can interact differently with different stereoisomers of a drug molecule.

As a result, epimers of a pharmaceutical compound can exhibit distinct pharmacological and toxicological profiles. mdpi.com One epimer might be therapeutically active, while the other could be less active or even contribute to adverse effects. mdpi.com For example, the drug Budesonide is a mixture of two epimers, with the 22R form being several times more potent than the 22S form. mdpi.com Because of these potential differences, regulatory authorities require strict control and quantification of the epimeric composition of active pharmaceutical ingredients and their metabolites. nih.gov The development of analytical methods to separate and accurately quantify these epimers is therefore a critical aspect of drug development and quality control. nih.govresearchgate.net

Overview of 1-epi-Ramiprilat-d5 as a Specialized Research Standard

This compound is a molecule that integrates the principles of both stable isotope labeling and stereoisomerism. It is a deuterium-labeled epimer of Ramiprilat (B1678798). pharmaffiliates.com Ramiprilat is the active diacid metabolite of Ramipril (B1678797), a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure. nih.govmedchemexpress.comdrugbank.com

The designation "1-epi" indicates that it is an epimer of Ramiprilat, differing at one specific chiral center. The "-d5" signifies that five hydrogen atoms in the molecule have been replaced with deuterium. pharmaffiliates.compharmaffiliates.com This dual nature makes this compound a highly specific analytical tool. Its primary function is to serve as an internal standard for the chromatographic identification and quantification of the corresponding unlabeled epimer of Ramiprilat, which is considered an impurity. pharmaffiliates.com By using this compound, analytical chemists can develop validated methods to ensure that the levels of this specific epimeric impurity in Ramipril or Ramiprilat samples are within acceptable limits.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C₂₁H₂₃D₅N₂O₅ pharmaffiliates.compharmaffiliates.com
Molecular Weight 393.49 pharmaffiliates.compharmaffiliates.com
Classification Stable isotope, metabolite, impurity, pharmaceutical standard pharmaffiliates.com

| Application | Reference standard for the analysis of an epimer of Ramiprilat pharmaffiliates.com |

Properties

Molecular Formula

C₂₁H₂₃D₅N₂O₅

Molecular Weight

393.49

Synonyms

2-[N-(R-1-Carboxy-3-phenyl-d5-propyl)-L-alanyl]-(1R,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid;  (1R)-Ramiprilat; 

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation for 1 Epi Ramiprilat D5

Strategies for Site-Specific Deuterium (B1214612) Labeling

The synthesis of 1-epi-Ramiprilat-d5 necessitates the introduction of five deuterium atoms onto the phenyl ring of the phenylpropyl side chain. This is strategically accomplished by utilizing a deuterated starting material, namely L-phenyl-d5-alanine. The site-specific labeling of the aromatic ring is a key initial step, ensuring the stable incorporation of the deuterium atoms, which are crucial for its use as an internal standard in mass spectrometry-based bioanalysis.

The synthesis of L-phenyl-d5-alanine can be achieved through various established methods, including the catalytic reduction of a suitable precursor with deuterium gas (D2). For instance, the reduction of a 2-methyl oxazolone (B7731731) derivative of benzaldehyde-d6 (B91794) can yield the desired deuterated amino acid. The use of a palladium on carbon (Pd/C) catalyst in the presence of D2 gas is a common and efficient method for this transformation. The resulting L-phenyl-d5-alanine then serves as the chiral and isotopically labeled building block for the subsequent steps in the synthesis of this compound.

Stereoselective Synthesis Approaches for Ramiprilat (B1678798) Epimers

The defining feature of this compound is its specific stereochemistry, particularly the epimerization at the chiral center of the carboxyl-containing carbon in the phenylpropyl moiety. The desired stereoisomer is the (R,S,S,S,S)-epimer of Ramiprilat. The synthesis of this specific epimer can be approached by modifying existing synthetic routes for Ramipril (B1678797), which typically yield the (S,S,S,S,S) diastereomer as the active pharmaceutical ingredient.

One plausible synthetic strategy involves the coupling of the previously prepared L-phenyl-d5-alanine derivative with a suitable bicyclic proline analog, such as (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl (B1604629) ester. The coupling reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), leads to the formation of a diastereomeric mixture.

The crucial step is then the separation of the desired (R,S,S,S,S)-epimer from the other diastereomers. This separation can be challenging and often relies on chromatographic techniques. Alternatively, stereoselective synthesis methods can be employed to favor the formation of the desired epimer. This might involve the use of chiral auxiliaries or specific catalysts that can influence the stereochemical outcome of the coupling reaction. Epimerization of the less desired diastereomers to the target epimer is another potential, albeit complex, strategy that can be explored under specific reaction conditions, such as thermal treatment. epfl.ch

Chromatographic and Spectroscopic Characterization of Synthetic Products and Isotopic Purity

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. This involves the separation of the desired epimer from other stereoisomers and the verification of its isotopic purity.

Chromatographic Separation:

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and purification of Ramiprilat epimers. tsijournals.comsorbtech.com Chiral stationary phases (CSPs) are particularly effective for resolving enantiomers and diastereomers. tsijournals.comnih.gov A validated chiral HPLC method would typically employ a column such as a Chiralcel OD-H or similar, with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. tsijournals.comtsijournals.com The retention times of the different epimers would be distinct, allowing for the isolation and quantification of the target this compound.

Interactive Data Table: Example HPLC Parameters for Ramipril Epimer Separation

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temp. 25 °C
Injection Vol. 10 µL

This table represents typical starting conditions for method development and may require optimization.

Spectroscopic Characterization and Isotopic Purity:

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and determination of isotopic enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the synthesized compound, confirming its elemental composition. rsc.org For this compound, the mass spectrum would show a characteristic isotopic cluster corresponding to the presence of five deuterium atoms. researchgate.net The isotopic purity is calculated by comparing the relative intensities of the mass peaks of the deuterated compound and its non-deuterated counterpart. figshare.comacs.orgnih.gov

Interactive Data Table: Expected Mass Spectrometric Data

IonExpected m/z
[M+H]⁺ (non-deuterated Ramiprilat) 389.2071
[M+H]⁺ (this compound) 394.2384

m/z values are theoretical and may vary slightly based on instrumentation.

Advanced Analytical Techniques Utilizing 1 Epi Ramiprilat D5 As a Research Tool

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. In the context of ramipril (B1678797) analysis, 1-epi-Ramiprilat-d5 is instrumental.

Method Development for Ramiprilat (B1678798) and Related Compounds

The development of robust LC-MS/MS methods for the simultaneous determination of ramipril and its active metabolite, ramiprilat, in biological matrices like human plasma is a crucial aspect of pharmaceutical research. ijpsonline.comjddtonline.info These methods often involve the use of a deuterated internal standard, such as Ramipril-d5, to ensure accuracy. alliedacademies.orgoup.com The process typically includes optimizing chromatographic conditions to achieve good separation and peak shape, as well as fine-tuning mass spectrometric parameters for sensitive and specific detection. nih.gov

Key steps in method development include:

Sample Preparation: Techniques like protein precipitation or solid-phase extraction are employed to isolate the analytes from the complex biological matrix. alliedacademies.orgoup.com

Chromatographic Separation: Utilizing columns such as C8 or C18 with a suitable mobile phase ensures the separation of ramipril, ramiprilat, and the internal standard from endogenous plasma components. alliedacademies.orgtjpr.org

Mass Spectrometric Detection: The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the accurate quantification of the target compounds. alliedacademies.orgoup.com

A variety of LC-MS/MS methods have been developed for the analysis of ramipril and its metabolites, each with specific parameters tailored to the research needs. jddtonline.inforesearchgate.net

Validation of Bioanalytical Methods Employing Stable Isotope Internal Standards

The validation of bioanalytical methods is essential to ensure their reliability and is conducted in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). ijpsonline.comijpsonline.com The use of stable isotope-labeled internal standards like this compound is a cornerstone of this validation process. These standards exhibit similar extraction recovery and ionization efficiency to the analyte, which corrects for variations during sample processing and analysis. alliedacademies.org

Validation parameters typically assessed include:

Selectivity and Specificity: Ensuring that no endogenous components interfere with the detection of the analytes and internal standard. ijpsonline.comsci-hub.se

Linearity, Accuracy, and Precision: Demonstrating the method's ability to provide results that are directly proportional to the concentration of the analyte over a specified range with high accuracy and precision. alliedacademies.orgsci-hub.se

Recovery and Matrix Effect: Evaluating the efficiency of the extraction process and the influence of the biological matrix on the ionization of the analytes. ijpsonline.comresearchgate.net

Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions. nih.gov

The successful validation of these methods confirms their suitability for applications such as pharmacokinetic studies. alliedacademies.orgtjpr.org

LC-MS/MS Method Validation Parameters for Ramipril Analysis
ParameterTypical Acceptance Criteria (ICH M10) ijpsonline.comijpsonline.comObserved Performance in a Ramipril Assay sci-hub.se
Linearity (r²)≥ 0.98> 0.99
Intra-day and Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 15%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)Within ±15%
RecoveryConsistent, precise, and reproducibleMean recovery of 89.0% for Ramipril

Optimization of Mass Spectrometric Parameters for Deuterated Analogues

Optimizing mass spectrometric parameters is a critical step to maximize the sensitivity and specificity of the assay for both the analyte and its deuterated analogue. This involves the direct infusion of the compounds into the mass spectrometer to determine the optimal settings for ionization and fragmentation. alliedacademies.org For deuterated standards like Ramipril-d5, specific precursor-to-product ion transitions in MRM mode are selected to ensure unambiguous detection. oup.com

Key optimized parameters include:

Ionization Mode: Electrospray ionization (ESI) is commonly used, with the polarity (positive or negative) chosen to maximize the signal for each compound. alliedacademies.orgoup.com

Source Parameters: These include nebulizer gas, curtain gas, ion spray voltage, and source temperature, all of which are adjusted for optimal ion generation. alliedacademies.org

Compound-Specific Parameters: Declustering potential (DP), collision energy (CE), and cell exit potential (CXP) are fine-tuned for each specific MRM transition to achieve the best signal intensity. alliedacademies.org

Optimized Mass Spectrometric Parameters for Ramipril and Ramipril-d5 alliedacademies.orgoup.com
ParameterRamiprilRamipril-d5
Precursor Ion (m/z)417.1 - 417.3422.1 - 422.3
Product Ion (m/z)234.2 - 234.3239.2 - 239.3
Declustering Potential (DP) (V)71-
Collision Energy (CE) (eV)31-
Cell Exit Potential (CXP) (V)12-

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

UPLC-Q-TOF-MS combines the high-resolution separation of ultra-performance liquid chromatography with the high-resolution mass accuracy of a time-of-flight mass spectrometer. This powerful combination is invaluable for the in-depth analysis of complex samples.

Fragmentation Pathway Elucidation and Structural Confirmation

UPLC-Q-TOF-MS is a key technique for elucidating the fragmentation pathways of drugs and their metabolites. srce.hrresearchgate.net The high-resolution mass data allows for the accurate determination of the elemental composition of fragment ions, which is crucial for proposing and confirming fragmentation mechanisms. researchgate.net In the case of ramipril, studies have utilized UPLC-Q-TOF-MS to investigate its fragmentation pattern under positive electrospray ionization. srce.hrresearchgate.net The fragmentation is often initiated by the hydrolysis of amide and ester bonds. researchgate.net This detailed structural information is vital for identifying unknown metabolites or degradation products. spectroscopyonline.com

High-Resolution Mass Spectrometry for Comprehensive Profiling

The high-resolution capabilities of Q-TOF-MS enable comprehensive profiling of complex mixtures, allowing for the detection and identification of a wide range of compounds in a single analysis. srce.hr This is particularly useful in metabolomics and impurity profiling, where numerous structurally related compounds may be present. core.ac.uksciex.com For instance, UPLC-Q-TOF-MS has been successfully applied to the determination of ramipril in human plasma, achieving a low limit of quantification and providing high-quality data for pharmacokinetic studies. srce.hr The high mass accuracy of this technique helps to differentiate between isobaric interferences, leading to more reliable identification and quantification. researchgate.net

Capillary Electrophoresis (CE) in Stereoisomer Analysis

Capillary Electrophoresis (CE) has emerged as a powerful and versatile analytical technique for the separation of stereoisomers, offering high efficiency, rapid analysis times, and low consumption of samples and reagents. nih.govnih.gov In the pharmaceutical industry, where the stereochemistry of a drug can significantly impact its pharmacological and toxicological properties, the ability to accurately separate and quantify individual stereoisomers is of paramount importance. For complex molecules like ramiprilat, which possess multiple chiral centers, CE provides an effective means to resolve these closely related structures.

The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. nih.gov For the separation of enantiomers, which have identical physicochemical properties in a non-chiral environment, a chiral selector must be added to the background electrolyte (BGE). nih.gov These selectors, such as cyclodextrins, form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov The differing stability of these complexes leads to different electrophoretic mobilities, enabling their separation.

In the context of analyzing ramiprilat and its stereoisomers, including epimers like 1-epi-Ramiprilat, CE methods offer a high degree of resolution. The separation of cis-trans isomers of ramipril has been successfully demonstrated using techniques like microemulsion electrokinetic chromatography (MEEKC), a mode of CE. researchgate.net

For accurate quantification in such analytical methods, an internal standard is indispensable. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detection system. Deuterated compounds, such as this compound, serve as excellent internal standards, particularly when CE is coupled with mass spectrometry (MS). marquette.edu The deuterium (B1214612) labeling provides a mass difference for specific detection by MS without significantly altering the chemical and physical behavior of the molecule during the separation process. nih.gov The use of a deuterated stereoisomer like this compound is particularly advantageous as it would co-migrate closely with the other stereoisomers of ramiprilat, experiencing similar matrix effects and ensuring accurate correction for any variations during sample preparation and analysis. While specific research detailing the use of this compound in CE for stereoisomer analysis is not extensively published, the principles of chiral CE and the use of deuterated internal standards strongly support its utility as a valuable research tool in this application.

Detailed Research Findings

The application of CE in the analysis of angiotensin-converting enzyme (ACE) inhibitors, including ramipril and its active metabolite ramiprilat, has been a subject of considerable research. Studies have focused on developing robust methods for impurity profiling and the separation of various isomers.

One study detailed the development of a rapid and selective CE method for the quantification of ramipril and its eight main impurities. researchgate.net A key challenge in the analysis of ramipril and some of its impurities is the presence of interconverting cis-trans isomers due to the proline-like moiety in their structure. researchgate.net This can lead to peak broadening or splitting in the electropherogram. The research found that using microemulsion electrokinetic chromatography (MEEKC) in reverse polarity allowed for the compounds undergoing cis-trans interconversion to migrate as a single, sharp peak, enabling accurate quantification. researchgate.net

The optimized conditions for this separation were identified through experimental design and are summarized in the table below.

ParameterOptimized Condition
Background Electrolyte Microemulsion of 90 mM phosphate (B84403) pH 2.5 (88.95%), n-heptane (1.05%), and SDS/n-butanol in a 1:2 ratio (10.00%)
Voltage -26 kV
Temperature 17°C
Detection UV-Vis Diode Array Detector (DAD)
Table 1: Optimized MEEKC Conditions for Ramipril and Impurity Analysis. researchgate.net

This method achieved baseline separation of the analytes in approximately 10 minutes. researchgate.net

For the specific analysis of stereoisomers, chiral selectors are incorporated into the CE system. Cyclodextrins are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. nih.gov The separation of β-adrenergic antagonist enantiomers, for example, was successfully achieved using carboxymethylated-β-cyclodextrin (CM-β-CD) as the chiral selector. mdpi.com

The role of a deuterated internal standard, such as this compound, is critical for ensuring the precision and accuracy of quantitative analysis. The advantages of using a stable isotope-labeled internal standard are well-established.

AdvantageDescription
Similar Physicochemical Properties The deuterated standard behaves almost identically to the analyte during sample extraction, derivatization, and separation, compensating for sample loss. marquette.edu
Co-elution/Co-migration In chromatography and electrophoresis, the deuterated standard migrates very close to the non-deuterated analyte, ensuring that it experiences similar matrix effects.
High Specificity with MS Detection The mass difference allows for unambiguous detection and quantification by a mass spectrometer, avoiding interference from other sample components. marquette.edu
Reduced Variability Corrects for variations in injection volume and ionization efficiency in the mass spectrometer.
Table 2: Advantages of Using Deuterated Internal Standards.

Incorporating a deuterium atom at a stereogenic center can also enhance the structural stability of a chiral drug candidate and improve its metabolic profile. rsc.org While direct experimental data on the use of this compound in a published CE method is limited, its properties make it an ideal candidate for an internal standard in the development of advanced, validated analytical methods for the stereoisomeric analysis of ramiprilat.

Stereochemical Investigations Involving 1 Epi Ramiprilat D5

Elucidation of Absolute Configuration for Epimeric Forms

The definitive assignment of the absolute configuration of epimers such as 1-epi-Ramiprilat is fundamental to understanding their pharmacological and toxicological profiles. While direct X-ray crystallography of a single crystal provides the most unambiguous determination of absolute stereochemistry, obtaining suitable crystals of epimeric impurities can be challenging. mdpi.com

In the absence of single-crystal X-ray data for 1-epi-Ramiprilat-d5, the elucidation of its absolute configuration would rely on a combination of spectroscopic techniques and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of stereoisomers. wikipedia.org Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can establish through-space proximities of atoms within a molecule, providing insights into its three-dimensional structure. nih.gov For determining the absolute configuration, chiral derivatizing agents, such as Mosher's acid, can be employed. wikipedia.org By reacting the epimer with a chiral derivatizing agent, diastereomeric products are formed that exhibit distinct NMR spectra, allowing for the assignment of the absolute configuration at the epimeric center.

Furthermore, computational approaches combining Density Functional Theory (DFT) calculations with chiroptical spectroscopy, such as Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), have become invaluable in assigning the absolute configuration of chiral molecules. nih.govresearchgate.net These methods involve calculating the theoretical chiroptical spectra for all possible stereoisomers and comparing them with the experimentally measured spectra to identify the correct enantiomer.

Chiral Chromatographic Separation Techniques for Ramiprilat (B1678798) and its Epimers

The separation of Ramiprilat from its epimers, including 1-epi-Ramiprilat, is a critical analytical challenge due to their identical mass and similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the most widely used and effective technique for this purpose. researchgate.net

Various types of CSPs have been developed for the resolution of enantiomers and diastereomers. For compounds like Ramiprilat, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective. For instance, a cellulose-based Chiralcel OJ-RH stationary phase has been successfully used for the chiral separation of related compounds. researchgate.net The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase, leading to different retention times.

The development of a robust chiral HPLC method requires careful optimization of several parameters, including the mobile phase composition (both the organic modifier and the acidic or basic additives), the column temperature, and the flow rate. The choice of the mobile phase can significantly influence the enantioselectivity by altering the interactions between the analyte and the CSP.

Table 1: Illustrative Chiral HPLC Parameters for the Separation of Ramiprilat and its Epimers
ParameterCondition
ColumnChiralcel OJ-RH
Mobile PhaseMethanol/Water (100:15, v/v)
Flow Rate1.0 mL/min
DetectionUV at 215 nm
Temperature25 °C

This table presents a hypothetical set of conditions based on methods used for similar chiral separations and is for illustrative purposes.

Analytical Considerations of Isomerization Processes in Ramiprilat Derivatives

Ramiprilat and its derivatives can undergo isomerization in solution, which presents a significant analytical consideration. One notable isomerization is the cis-trans interconversion around the amide bond. ebi.ac.uk This phenomenon can lead to peak broadening or the appearance of multiple peaks for a single compound in the chromatogram, complicating quantification.

The rate of this isomerization is often dependent on factors such as the solvent, pH, and temperature. From an analytical standpoint, it is crucial to control these conditions to either accelerate the interconversion to a point where a single, sharp peak is observed, or to slow it down sufficiently to allow for the separation of the individual isomers if desired.

In the context of this compound, it is important to consider that epimerization, the interconversion of diastereomers, could also potentially occur under certain analytical conditions, although this is generally less common than cis-trans isomerization under typical chromatographic timescales. The stability of the epimeric form should be assessed during method development and validation to ensure accurate and reliable quantification. A review of analytical methods for Ramipril (B1678797) highlights the importance of developing stability-indicating assays that can separate the active ingredient from its degradation products and isomers. The use of techniques such as liquid chromatography-mass spectrometry (LC-MS) can aid in the identification and characterization of these isomers. spectroscopyonline.com

Application in Impurity Profiling and Degradation Studies of Ramipril and Ramiprilat

Identification and Quantification of Process-Related Impurities

The synthesis of Ramipril (B1678797) is a multi-step process that can lead to the formation of various process-related impurities, including stereoisomers and starting material residues. synthinkchemicals.com The accurate quantification of these impurities is essential to ensure they remain below the thresholds established by regulatory bodies like the ICH. spectroscopyonline.com

Deuterated standards such as 1-epi-Ramiprilat-d5 are employed as internal standards in advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is the gold standard for quantitative analysis because it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer's source. This compensates for variations in sample extraction, injection volume, and matrix effects, leading to highly accurate and precise measurements. researchgate.net

While Ramiprilat (B1678798) is the primary active metabolite, its epimers can also be formed as impurities during synthesis or storage. This compound, being a stable isotope-labeled version of an epimer, is an ideal internal standard for quantifying the corresponding non-labeled impurity, ensuring that the analytical method can distinguish and accurately measure these closely related stereoisomers.

Table 1: Common Process-Related Impurities of Ramipril and the Role of an Internal Standard
Impurity NameTypeTypical Analytical MethodRole of this compound (Internal Standard)
Ramipril Diketopiperazine (Impurity D)Degradant/ProcessRP-HPLC, LC-MSEnsures accurate quantification by correcting for analytical variability.
Ramiprilat (Impurity E)Metabolite/Degradant/ProcessRP-HPLC, LC-MSProvides a reference for retention time and response, improving precision. synzeal.com
Ramipril Methyl Ester (Impurity A)ProcessRP-HPLCImproves the accuracy of quantification, especially at low concentration levels. medpharmres.comdntb.gov.ua
1-epi-RamiprilatProcess (Epimer)Chiral HPLC, LC-MS/MSServes as an ideal internal standard due to identical chemical properties and co-elution, allowing for precise quantification.

Analysis of Degradation Products in Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the degradation pathways of a drug substance. researchgate.net Ramipril is subjected to various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, heat, and photolysis, to identify potential degradation products that could form during storage. researchgate.net

Studies have shown that Ramipril is susceptible to degradation, particularly through hydrolysis and cyclization. nih.govnih.gov The primary degradation products identified are Ramiprilat (from hydrolysis of the ester group) and Ramipril diketopiperazine (from intramolecular cyclization). nih.govnih.gov

In these studies, this compound is used as an internal standard within a validated stability-indicating analytical method, typically RP-HPLC with UV or MS detection. researchgate.netnih.gov By adding a known amount of the deuterated standard to samples from the stress studies, analysts can accurately quantify the rate of formation of degradation products and the corresponding loss of the parent drug, Ramipril. This is crucial for establishing the drug's intrinsic stability and determining appropriate storage conditions.

Table 2: Representative Data from a Forced Degradation Study of Ramipril
Stress Condition% Degradation of RamiprilMajor Degradation Products IdentifiedRole of this compound
Acid Hydrolysis (0.1 N HCl, 70°C)~15%Ramiprilat, Ramipril Diketopiperazine researchgate.netAccurate quantification of Ramiprilat formation.
Alkaline Hydrolysis (0.1 N NaOH, 70°C)~20%Ramiprilat researchgate.netPrecise measurement of Ramiprilat to model degradation kinetics.
Oxidative (3% H₂O₂, RT)~10%Oxidative degradants researchgate.netServes as a stable internal standard unaffected by oxidative stress.
Thermal (70°C, solid state)~8%Ramipril Diketopiperazine researchgate.netmdpi.comEnables reliable quantification of degradants formed during thermal stress.
Photolytic (UV/Vis light)StableNo significant degradation observed researchgate.netConfirms assay precision in unstressed samples.

Role of Deuterated Epimers in Stability-Indicating Analytical Methodologies

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and drug product over time. mdpi.com A key requirement for a SIAM is specificity—the ability to produce a response that is solely from the analyte of interest, without interference from impurities, degradants, or excipients. nih.gov

Deuterated epimers like this compound play a vital role in the development and validation of such methods. Because epimers have identical chemical compositions and very similar physicochemical properties to the main analyte, they often co-elute or elute very closely in typical reversed-phase HPLC methods. mdpi.com

By incorporating this compound into the validation process, method developers can:

Challenge Method Specificity: Demonstrate that the analytical method can resolve the active ingredient (Ramipril) and its primary active metabolite (Ramiprilat) from their respective epimers.

Confirm Peak Purity: In LC-MS based methods, the mass difference between the non-labeled epimer and its deuterated counterpart allows for unambiguous confirmation of peak identity and purity, even if they are not fully separated chromatographically.

Validate Quantitation: The use of a deuterated internal standard ensures that the method provides accurate and precise quantitative results for both the API and its degradation products, which is the ultimate goal of a stability-indicating method. researchgate.net

The development of a robust SIAM is essential for monitoring the stability of Ramipril in pharmaceutical formulations throughout their shelf life, ensuring that the product remains safe and effective for patients. mdpi.comrsc.org

Table 3: Validation Parameters of a Stability-Indicating Method Benefiting from a Deuterated Standard
Validation ParameterObjectiveContribution of this compound
Specificity / Selectivity Ensure the method can assess the analyte unequivocally in the presence of other components. mdpi.comUsed to prove the method can separate Ramiprilat from its epimeric impurity.
Accuracy Measure the closeness of test results to the true value.As an internal standard, it corrects for recovery losses during sample preparation, improving accuracy.
Precision Expresses the closeness of agreement between a series of measurements.Minimizes the impact of random errors from the injection process and instrument response, leading to lower relative standard deviation (RSD).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Improves signal-to-noise ratio in MS detection, allowing for reliable quantification of impurities at very low levels.

1 Epi Ramiprilat D5 As a Certified Reference Material and Analytical Standard

Role in Analytical Method Development and Validation (AMV)

Analytical Method Validation (AMV) is a critical process in the pharmaceutical industry, providing documented evidence that an analytical procedure is suitable for its intended purpose. 1-epi-Ramiprilat-d5, as a well-characterized impurity and a deuterated compound, is instrumental in this process.

Epimeric impurities, which differ from the active pharmaceutical ingredient (API) in the configuration at one chiral center, are crucial for establishing the specificity of analytical methods. The validation process must demonstrate that the method can accurately and selectively quantify the API in the presence of its impurities. The use of this compound allows for the development of chromatographic methods capable of separating and quantifying this specific stereoisomer from Ramiprilat (B1678798) and other related substances. This is essential as different stereoisomers can have varying pharmacological and toxicological profiles.

Furthermore, the deuterium (B1214612) labeling of this compound makes it an ideal internal standard for bioanalytical methods, particularly those employing mass spectrometry. nih.gov The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies as it closely mimics the analyte during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects. researchgate.net This leads to more accurate and precise quantification of Ramipril (B1678797) and its metabolites in biological matrices.

Illustrative Data for AMV Application:

ParameterRole of this compoundExpected Outcome
Specificity Used to challenge the chromatographic method's ability to separate the epimer from the main compound and other impurities.Baseline separation of this compound from Ramiprilat and other related compounds.
Accuracy As an internal standard, it is added to samples to correct for analytical variability.High recovery percentages, demonstrating the method's accuracy.
Precision Helps in assessing the repeatability and intermediate precision of the analytical method.Low relative standard deviation (RSD) values for repeated measurements.
Linearity Employed in the preparation of calibration standards to establish the method's linear range.A high correlation coefficient (r²) for the calibration curve.

Importance in Quality Control (QC) Applications in Pharmaceutical Production

In the realm of pharmaceutical manufacturing, Quality Control (QC) is paramount to ensure that each batch of a drug product meets its predetermined specifications for identity, strength, quality, and purity. synzeal.com this compound serves as a critical reference standard in the routine QC analysis of Ramipril drug substance and drug products.

The presence and quantity of impurities in a pharmaceutical product are critical quality attributes that can impact its safety and efficacy. nih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities. ich.org As a potential impurity of Ramipril, this compound is used to:

Identify and Quantify Impurities: By comparing the chromatographic profile of a test sample to that of the this compound reference standard, analysts can identify and accurately quantify the level of this specific impurity in a batch of Ramipril.

Monitor Manufacturing Processes: Consistent monitoring of impurity levels helps in understanding and controlling the manufacturing process, ensuring that it consistently produces a product of the required purity.

Stability Studies: This reference standard is used in stability studies to assess the degradation pathways of Ramipril under various environmental conditions, helping to establish the shelf-life and appropriate storage conditions for the drug product.

The use of deuterated standards in QC also extends to ensuring the consistency and reliability of analytical instrumentation and procedures over time.

Traceability to International Pharmacopeial Standards (e.g., USP, EP)

The traceability of a reference standard to internationally recognized pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a fundamental requirement for its use in a regulated environment. edqm.eu Traceability ensures that measurements made using the reference standard are accurate and comparable across different laboratories and jurisdictions.

While specific monograph entries for this compound in the USP or EP were not identified in the conducted search, reputable suppliers of pharmaceutical reference standards typically provide a comprehensive Certificate of Analysis (CoA). cleanchemlab.com This document provides detailed information about the characterization and quality of the standard. For a certified reference material, the CoA would also include a statement of traceability to a primary standard, often from a pharmacopeia. americanpharmaceuticalreview.com

The process of establishing traceability for a secondary reference standard like this compound generally involves:

Characterization: Extensive analytical testing to confirm its identity, purity, and potency.

Comparison to Primary Standards: The secondary standard is compared against a primary pharmacopeial reference standard (e.g., USP Ramipril RS) using a validated analytical method. edqm.eu

Documentation: The results of this comparison, along with all other characterization data, are documented in the Certificate of Analysis.

Commercial suppliers of Ramipril impurities often state that they can provide standards that are traceable to EP and USP specifications upon request, indicating that the framework for establishing such traceability is in place. synzeal.comsynthinkchemicals.com

Illustrative Certificate of Analysis Data for a Reference Standard:

ParameterSpecification
Product Name This compound
Molecular Formula C₂₁H₂₃D₅N₂O₅ pharmaffiliates.com
Molecular Weight 393.49 g/mol pharmaffiliates.compharmaffiliates.com
Appearance White to off-white solid
Purity (by HPLC) ≥98%
Isotopic Purity ≥99% Deuterium
Identity Conforms to structure (¹H-NMR, MS)
Traceability Statement of traceability to USP/EP primary standards.

Emerging Research Perspectives and Analytical Advancements for 1 Epi Ramiprilat D5

Development of Novel Analytical Approaches for Trace Analysis

The accurate measurement of ramiprilat (B1678798) at trace levels in biological matrices, such as human plasma and serum, is fundamental for pharmacokinetic and toxicological studies. nih.govscispace.com The therapeutic concentration of ramiprilat is typically in the low nanogram per milliliter (ng/mL) range, necessitating highly sensitive and specific analytical methods. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for this purpose. nih.govnih.gov

In this context, 1-epi-Ramiprilat-d5 serves as an ideal internal standard. The use of stable isotope-labeled standards like this compound is crucial for quantitative analysis, a technique known as isotope dilution mass spectrometry. clearsynth.comwisdomlib.org This approach significantly enhances accuracy and precision by compensating for variations during sample preparation and potential matrix effects that can suppress or enhance the analyte signal during mass spectrometric detection. texilajournal.comkcasbio.comresearchgate.net Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for potential analytical errors. texilajournal.com

Recent method development has focused on optimizing sample preparation to ensure clean extracts and high recovery. Common strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction to isolate ramipril (B1678797) and ramiprilat from complex biological samples prior to LC-MS/MS analysis. nih.gov The goal is to develop rapid, robust, and validated methods capable of quantifying down to sub-nanogram levels, with lower limits of quantification (LLOQ) often reaching 0.5 ng/mL. scispace.comnih.gov

Table 1: Exemplary LC-MS/MS Parameters for Ramiprilat Trace Analysis This table is a composite of typical parameters and does not represent a single specific study.

ParameterDescription
Instrumentation UPLC coupled to a tandem quadrupole mass spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive
Column Reversed-phase C18 column (e.g., Kromasil C18, 150x4.6 mm, 5µ) ijpar.com
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., 0.01M KH2PO4) and an organic solvent (e.g., Acetonitrile) ijpar.com
Internal Standard This compound or other stable isotope-labeled analogue medchemexpress.com
Detection Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both analyte and internal standard
Sample Preparation Protein Precipitation or Solid-Phase Extraction nih.govnih.gov
Linear Range Typically 0.5-250 ng/mL nih.gov

Integration with Automated and High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic activity. While this compound itself is not a screening candidate, its role as an internal standard is vital for the quantitative analysis that follows primary HTS campaigns for new ACE inhibitors.

Once initial "hits" are identified from a primary screen, a more rigorous quantitative analysis is required to confirm activity and determine potency. This is where automated LC-MS/MS platforms become essential. These systems can process large numbers of samples generated from secondary screening and dose-response studies. The integration of stable isotope-labeled internal standards like this compound into these automated workflows is critical for ensuring data quality and reliability. kcasbio.com

The use of deuterated standards helps to normalize variability across large batches, which is a common challenge in HTS environments. researchgate.net By providing a consistent internal reference for every sample, these standards allow for the accurate comparison of results generated over different days and on different instruments. This robustness is key for making confident decisions about which compounds should advance in the drug development pipeline. The investment in synthesizing a stable isotope-labeled internal standard can significantly reduce method development time and prevent costly investigations into assay variability, ultimately streamlining the transition from initial hit to lead candidate. kcasbio.com

Advancements in Stereoselective Analytical Techniques for Complex Mixtures

The stereochemistry of ACE inhibitors is a critical determinant of their pharmacological activity. nih.gov Ramipril has multiple chiral centers, giving rise to numerous diastereomers. iajpr.comresearchgate.net It is well-established that different stereoisomers of a drug can have vastly different biological activities, with one isomer often being significantly more potent or having a different safety profile than others. nih.gov Consequently, analytical methods that can separate and quantify these isomers are of paramount importance.

This compound is an epimer, a type of stereoisomer that differs in configuration at only one of several stereogenic centers. Distinguishing it from other diastereomers of ramiprilat requires advanced stereoselective, or chiral, analytical techniques. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and effective method for this purpose. mdpi.com

Significant research has gone into developing specific chiral HPLC methods for separating the stereoisomers of ramipril and related compounds. iajpr.comresearchgate.netresearchgate.net These methods rely on CSPs that create a chiral environment, allowing for differential interaction with the isomers and thus enabling their separation. The choice of the CSP, mobile phase composition, and temperature are all critical parameters that must be optimized to achieve baseline resolution of the target epimers and diastereomers.

Table 2: Chiral HPLC Methods for the Separation of Ramipril Stereoisomers This table summarizes findings from various sources on chiral separation techniques.

ParameterMethod DetailsReference
Stationary Phase Reversed-phase column with an ion-pairing agent. iajpr.comresearchgate.net
Separation Goal Resolution of ramipril from ten related substances, including four diastereomers. iajpr.comresearchgate.net
Detection UV or Photodiode Array (PDA) Detector ijpar.com
Key Feature Utilizes a gradient elution to separate a complex mixture of stereoisomers and related impurities. iajpr.com

The development of these stereoselective methods is not only an academic exercise but a regulatory necessity, ensuring the quality, efficacy, and safety of the final pharmaceutical product by controlling its stereoisomeric purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.